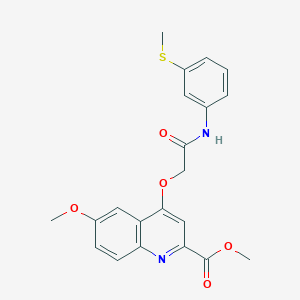

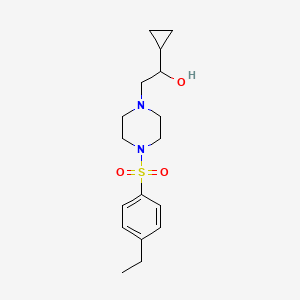

![molecular formula C12H11Cl2N3O B2875560 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine CAS No. 338976-08-2](/img/structure/B2875560.png)

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine, also known as DCPEPA, is a recently discovered compound that has been studied for its potential use in scientific research applications. It has a unique structure that is composed of a pyrimidine ring and a chlorinated phenoxyethyl chain. DCPEPA has been found to exhibit various biochemical and physiological effects that have been studied in both in vitro and in vivo experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCPEPA.

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives have been synthesized for their potential biological activities. For instance, studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds have been synthesized through various chemical reactions and tested for their biological efficacy in models such as anti-inflammatory and analgesic tests, indicating their potential as therapeutic agents (S. Sondhi et al., 2009).

Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the development of new synthetic strategies for compounds like 4-chlorothieno[3,2-d]pyrimidine. These strategies involve the synthesis of heterocyclic ring systems through reactions that aim to improve the efficiency and safety of the synthesis process, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Cai Dejiao, 2011).

Antibacterial and Antiproliferative Effects

Novel pyrimidine derivatives have been evaluated for their in vitro antibacterial activity, demonstrating that some compounds in this class can serve as moderately effective antibacterial agents. This research expands the potential of pyrimidine derivatives in the development of new antibacterial drugs (Toktam Afrough et al., 2019). Additionally, certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been prepared and shown to lower blood pressure in hypertensive rat models, indicating their potential as antihypertensive agents (L. Bennett et al., 1981).

Antiviral and Anticancer Applications

Further research into pyrazolopyrimidines derivatives has revealed their anticancer and anti-5-lipoxygenase activities, suggesting their use in cancer therapy and as anti-inflammatory drugs. These studies provide a foundation for the development of novel therapeutics based on pyrimidine derivatives (A. Rahmouni et al., 2016).

Properties

IUPAC Name |

4-[1-(2,4-dichlorophenoxy)ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7(10-4-5-16-12(15)17-10)18-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDWDWRZHBBJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

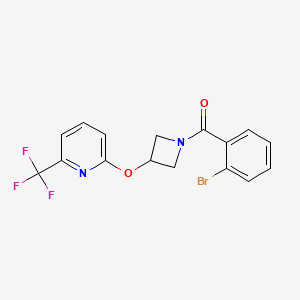

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)

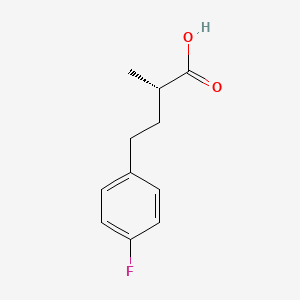

![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)

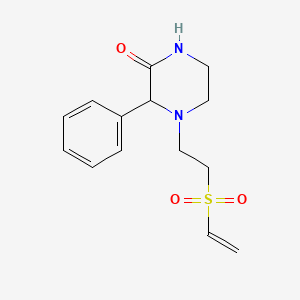

![N-[4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]prop-2-enamide](/img/structure/B2875486.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)

![4-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-4-oxobutanoic acid](/img/structure/B2875491.png)

![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one](/img/structure/B2875492.png)